3-Furanmethanethiol
CAS No.: 108499-25-8
Cat. No.: VC7935807
Molecular Formula: C5H6OS
Molecular Weight: 114.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108499-25-8 |
|---|---|
| Molecular Formula | C5H6OS |
| Molecular Weight | 114.17 g/mol |
| IUPAC Name | furan-3-ylmethanethiol |
| Standard InChI | InChI=1S/C5H6OS/c7-4-5-1-2-6-3-5/h1-3,7H,4H2 |
| Standard InChI Key | QVJBJBWGSWLPQL-UHFFFAOYSA-N |
| SMILES | C1=COC=C1CS |
| Canonical SMILES | C1=COC=C1CS |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
3-Furanmethanethiol has the molecular formula C₅H₆OS and a molecular weight of 114.17 g/mol . Its structure consists of a furan ring (C₄H₃O) with a methylthiol (-CH₂SH) group attached to the 3-position (Figure 1). The compound’s IUPAC name, furan-3-ylmethanethiol, reflects this substitution pattern .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 108499-25-8 |
| Molecular Formula | C₅H₆OS |
| Molecular Weight | 114.17 g/mol |
| SMILES | C1=COC=C1CS |
| InChIKey | QVJBJBWGSWLPQL-UHFFFAOYSA-N |
Structural and Stereochemical Features
The planar furan ring introduces aromaticity, while the thiol group contributes to the compound’s reactivity. Computational models predict a bond angle of ~107° at the sulfur atom, consistent with typical thiol geometries . No stereoisomers are reported due to the absence of chiral centers.
Physicochemical Properties
Odor Profile
3-Furanmethanethiol is described as having a roasted coffee-like aroma , though quantitative olfactory threshold data are unavailable. Comparatively, 2-furanmethanethiol exhibits a detection threshold of 0.4–1.2 ng/L in wine , suggesting similar potency for the 3-isomer.
Reactivity
The thiol group enables characteristic reactions:
-
Oxidation: Forms disulfides or sulfonic acids under strong oxidizing conditions.
-
Alkylation: Reacts with alkyl halides to produce thioethers.
-
Metal Coordination: Binds to transition metals (e.g., mercury, silver), a property exploited in analytical chemistry .
Applications and Industrial Relevance
Analytical Chemistry
Derivatization with p-hydroxymercuribenzoate (pHMB) enables sensitive quantification via gas chromatography . This method, validated for 2-furanmethanethiol, could be adapted for the 3-isomer.
Research Gaps and Future Directions
-
Synthesis Optimization: Development of scalable, cost-effective routes.
-
Toxicological Studies: Acute and chronic exposure assessments.
-
Flavor Interaction Analysis: Role in Maillard reaction products and food matrix interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume